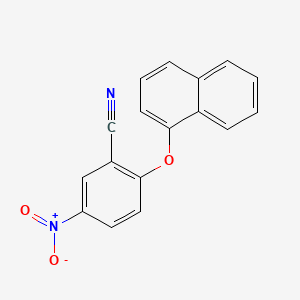
Benzonitrile, 2-(1-naphthalenyloxy)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-(1-naphthalenyloxy)-5-nitro- is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile core substituted with a naphthalenyloxy group at the second position and a nitro group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-(1-naphthalenyloxy)-5-nitro- typically involves the following steps:
Nitration: The starting material, 2-(1-naphthalenyloxy)benzonitrile, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure selective nitration at the fifth position.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: Benzonitrile, 2-(1-naphthalenyloxy)-5-nitro- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: 2-(1-naphthalenyloxy)-5-aminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 2-(1-naphthalenyloxy)-5-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of benzonitrile, 2-(1-naphthalenyloxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Benzonitrile, 2-(1-naphthalenyloxy)-: Lacks the nitro group, leading to different chemical reactivity and biological activity.
Benzonitrile, 2-(1-naphthalenyloxy)-4-nitro-: The nitro group is positioned differently, affecting its electronic properties and reactivity.
Benzonitrile, 2-(1-naphthalenyloxy)-3-nitro-: Another positional isomer with distinct chemical and biological characteristics.
Uniqueness: Benzonitrile, 2-(1-naphthalenyloxy)-5-nitro- is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The combination of the naphthalenyloxy and nitro groups imparts distinct electronic and steric properties, making it valuable for various research and industrial purposes.
Properties
CAS No. |
99902-84-8 |
|---|---|
Molecular Formula |
C17H10N2O3 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C17H10N2O3/c18-11-13-10-14(19(20)21)8-9-16(13)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-10H |
InChI Key |
AEOPMVYKSHXOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















